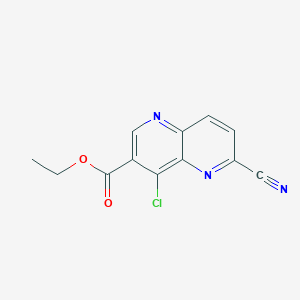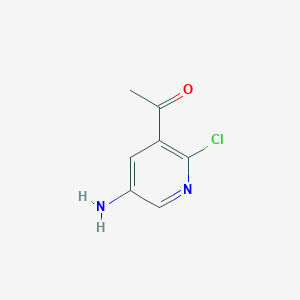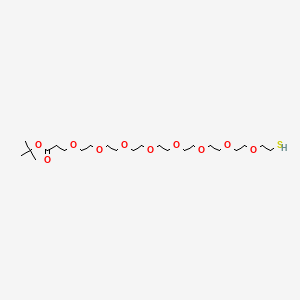
4-Nitrophenyl 3-methyl butyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl 3-methyl butyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a nitrophenyl group attached to a carbonate moiety, which is further linked to a 3-methyl butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3-methyl butyl carbonate typically involves the reaction of 4-nitrophenol with 3-methyl butyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Nitrophenyl 3-methyl butyl carbonate can undergo various types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to yield 4-nitrophenol and 3-methyl butanol.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbonate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Water and a base (e.g., sodium hydroxide) at room temperature.
Reduction: Hydrogen gas and a palladium catalyst at elevated temperatures and pressures.
Substitution: Nucleophiles (e.g., amines or alcohols) in the presence of a base (e.g., triethylamine) at room temperature.
Major Products Formed
Hydrolysis: 4-Nitrophenol and 3-methyl butanol.
Reduction: 4-Aminophenyl 3-methyl butyl carbonate.
Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
4-Nitrophenyl 3-methyl butyl carbonate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymeric materials with specific properties.
Biological Studies: It serves as a model compound for studying enzyme-catalyzed reactions, particularly those involving esterases and carbonic anhydrases.
Medicinal Chemistry: The compound is investigated for its potential use in drug delivery systems, where it can act as a prodrug that releases active pharmaceutical ingredients upon hydrolysis.
作用機序
The mechanism of action of 4-Nitrophenyl 3-methyl butyl carbonate primarily involves its hydrolysis to release 4-nitrophenol and 3-methyl butanol. The hydrolysis reaction is catalyzed by enzymes such as esterases, which cleave the carbonate bond. The released 4-nitrophenol can further undergo metabolic transformations, including reduction to 4-aminophenol.
類似化合物との比較
Similar Compounds
4-Nitrophenyl acetate: Similar in structure but contains an acetate group instead of a carbonate group.
4-Nitrophenyl butyrate: Contains a butyrate group instead of a carbonate group.
4-Nitrophenyl chloroformate: Contains a chloroformate group instead of a carbonate group.
Uniqueness
4-Nitrophenyl 3-methyl butyl carbonate is unique due to the presence of both a nitrophenyl group and a 3-methyl butyl group linked through a carbonate moiety. This unique structure imparts specific reactivity and properties to the compound, making it suitable for specialized applications in organic synthesis and materials science.
特性
分子式 |
C12H15NO5 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC名 |
3-methylbutyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C12H15NO5/c1-9(2)7-8-17-12(14)18-11-5-3-10(4-6-11)13(15)16/h3-6,9H,7-8H2,1-2H3 |
InChIキー |
QFJCPLNAGRFLBS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B14039449.png)
![1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one](/img/structure/B14039460.png)
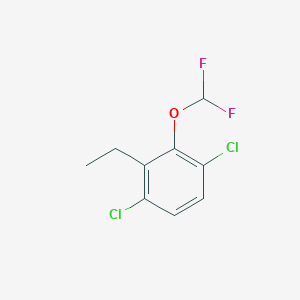

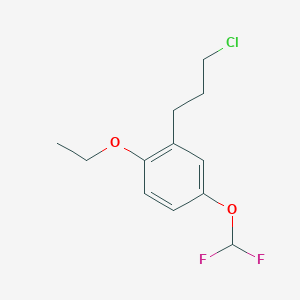
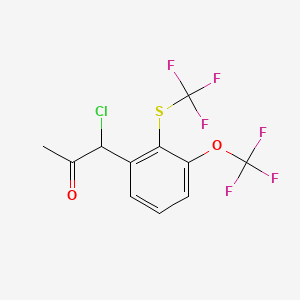
![4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B14039484.png)
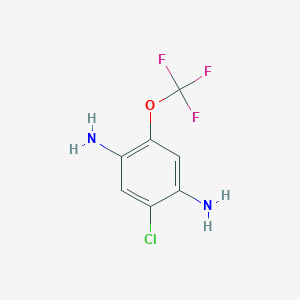
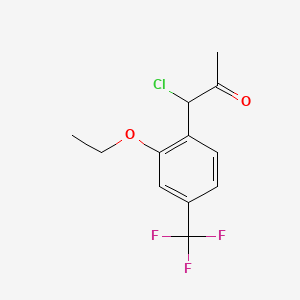
![3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14039504.png)

